2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters It features a furan ring attached to a boron-containing dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-furanylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The boronic ester moiety can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium phosphate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various biaryl compounds when coupled with aryl halides.
Scientific Research Applications
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane moiety can coordinate with nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound may interact with cellular components through boron-mediated interactions, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Furylboronic acid: Similar structure but lacks the dioxaborolane moiety.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the furan ring.
2,5-Dimethylfuran: Contains a furan ring but no boronic ester functionality.
Uniqueness
2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of a furan ring and a boronic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEWQKZABZXLJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463327 | |
Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374790-93-9 | |
Record name | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90463327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Furan-2-boronic acid pinacol ester a useful building block in organic synthesis?
A: Furan-2-boronic acid pinacol ester, also known as 2-(2-Furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a versatile reagent due to the reactivity of the boronic ester group. It readily participates in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. [, ] This allows for the introduction of the furan moiety into a wide range of molecules, making it valuable for constructing diverse compound libraries. []
Q2: How does the introduction of a boryl substituent affect the electronic properties of furan in the context of Furan-2-boronic acid pinacol ester?
A: Studies using Electron Transmission Spectroscopy and Density Functional Theory (DFT) calculations show that the vacant boron p(π) orbital in boryl-substituted heteroaromatics, like Furan-2-boronic acid pinacol ester, increases the electron affinity of the system. [] This is analogous to the p-doping effect observed in crystalline silicon. The boryl group essentially acts as an electron-withdrawing group, influencing the molecule's electronic properties and reactivity.
Q3: Can you provide some examples of how Furan-2-boronic acid pinacol ester has been utilized in synthetic chemistry?
A: One example involves its use in the synthesis of 6-cyanobenzo[b]furan-2-boronic acid pinacol ester. [] This synthesis involves a multistep procedure including a Sonogashira alkynylation and a copper-catalyzed heteroannulation, ultimately showcasing the utility of Furan-2-boronic acid pinacol ester as a precursor to more complex molecules with potential biological activity.
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